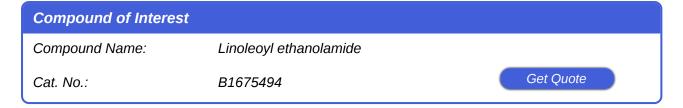


Linoleoyl Ethanolamide: A Technical Guide for Researchers

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An In-depth Examination of the Endocannabinoid-like Lipid Mediator

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest within the scientific community for its diverse biological activities. As a prominent member of the expanding class of endocannabinoid-like lipid mediators, LEA plays a crucial role in various physiological processes, including inflammation, metabolism, and satiety. This technical guide provides a comprehensive overview of LEA, detailing its chemical properties, biosynthesis, metabolism, and key signaling pathways, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Linoleoyl ethanolamide is the amide formed from linoleic acid and ethanolamine. Its chemical structure and properties are summarized below.



Property	Value	Reference
IUPAC Name	(9Z,12Z)-N-(2- hydroxyethyl)octadeca-9,12- dienamide	
Molecular Formula	C20H37NO2	_
Molecular Weight	323.5 g/mol	
CAS Number	68171-52-8	
Appearance	White to off-white solid	[1]
Melting Point	38-40°C	[1]
Solubility	Soluble in DMSO and ethanol	[2]

Biosynthesis and Degradation

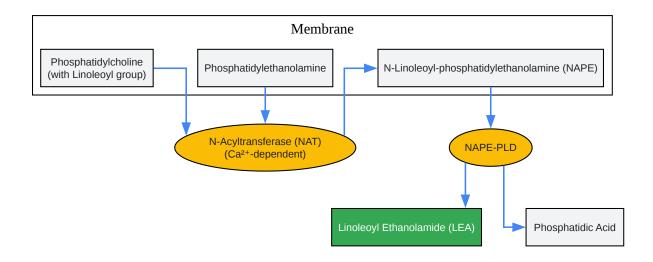
The endogenous levels of LEA are tightly regulated by a canonical pathway involving its ondemand biosynthesis from membrane phospholipids and subsequent enzymatic degradation. [3][4]

Biosynthesis

The primary pathway for LEA biosynthesis involves two key enzymatic steps:

- N-acylation of Phosphatidylethanolamine (PE): The process is initiated by the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form N-linoleoyl-phosphatidylethanolamine (NAPE).[5]
- Hydrolysis of NAPE: NAPE is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to yield LEA and phosphatidic acid.[4][6]

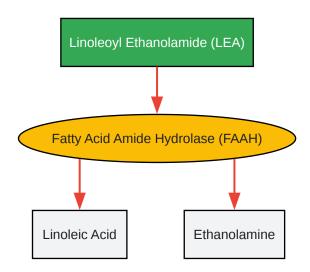




Biosynthesis of Linoleoyl Ethanolamide.

Degradation

The primary enzyme responsible for the catabolism of LEA is Fatty Acid Amide Hydrolase (FAAH).[7][8] FAAH is a serine hydrolase that catalyzes the hydrolysis of LEA into its constituent molecules: linoleic acid and ethanolamine, thereby terminating its signaling activity. [7][8]



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Degradation of Linoleoyl Ethanolamide.

Pharmacology and Signaling Pathways

LEA exerts its biological effects through multiple signaling pathways, often independent of the classical cannabinoid receptors CB1 and CB2, for which it has weak affinity.[2][9]

Interaction with Cannabinoid Receptors and FAAH

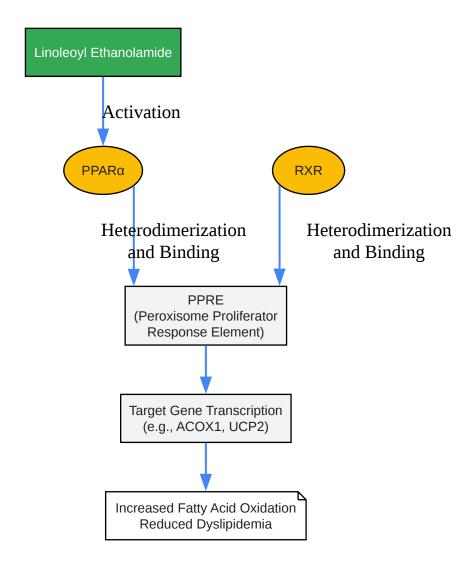
LEA exhibits weak binding to the cannabinoid receptors CB1 and CB2. However, it acts as a competitive inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide (AEA).[2][9] By inhibiting FAAH, LEA can potentiate the effects of AEA and other NAEs, an effect often referred to as the "entourage effect."[7]

Target	Ki	Reference
CB1 Receptor	10 μΜ	[2][9]
CB2 Receptor	25 μΜ	[2][9]
FAAH (human)	9.0 μΜ	[2][9]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

A significant portion of LEA's metabolic effects are mediated through the activation of PPAR α , a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[3][10] The activation of PPAR α by LEA in tissues like the liver and small intestine leads to the transcriptional regulation of genes involved in fatty acid oxidation.[3][11]



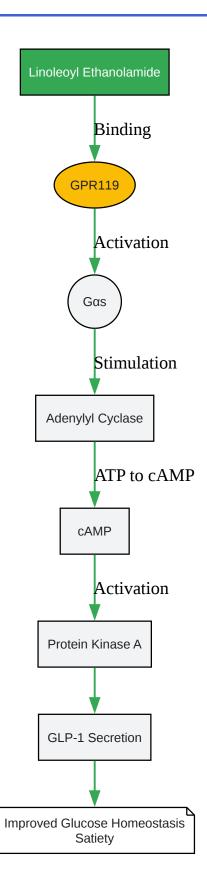


PPARα Signaling Pathway of LEA.

G Protein-Coupled Receptor 119 (GPR119) Signaling

LEA is an agonist for GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[12][13] Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[14] This pathway contributes to glucose homeostasis and satiety.





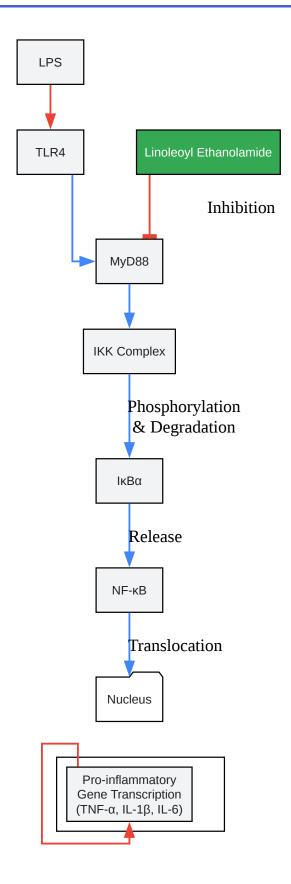
GPR119 Signaling Pathway of LEA.



Anti-inflammatory Signaling via NF-kB Inhibition

LEA has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][15] In macrophage cell lines, LEA suppresses the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling, leading to the inhibition of NF-κB nuclear translocation.[1] This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][15]





Anti-inflammatory NF-kB Signaling of LEA.



Experimental Protocols

This section provides an overview of common experimental methodologies used in the study of **Linoleoyl Ethanolamide**.

Chemical Synthesis of Linoleoyl Ethanolamide

A scalable and efficient method for the synthesis of LEA involves the amidation of methyl linoleate with ethanolamine using sodium methoxide as a catalyst.[15][16]

- Reactants: Methyl linoleate, ethanolamine, sodium methoxide in methanol.
- Procedure:
 - Combine methyl linoleate (e.g., 0.5 mmol) with an excess of ethanolamine (e.g., 5 mmol).
 - Add a catalytic amount of sodium methoxide in methanol (e.g., 15 μL of a 5.4 M solution).
 - Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
 - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, remove the excess ethanolamine under vacuum. The crude product can
 often be used without further purification, yielding high purity LEA.[15][16]

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of LEA to inhibit the enzymatic activity of FAAH.[2][17][18]

- Materials: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide AAMCA), LEA, 96-well black microplate, fluorescence plate reader.
- Procedure:
 - Prepare serial dilutions of LEA in a suitable solvent (e.g., DMSO).



- In a 96-well plate, add the FAAH enzyme to the assay buffer.
- Add the LEA dilutions or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the AAMCA substrate to all wells.
- Measure the fluorescence intensity kinetically or at an endpoint (Excitation: ~340-360 nm, Emission: ~450-465 nm).
- Calculate the percentage of inhibition for each LEA concentration and determine the IC₅₀
 value by fitting the data to a dose-response curve.[2][17]

Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Competition)

This assay determines the affinity of LEA for CB1 and CB2 receptors.[19][20][21]

 Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [3H]CP-55,940), LEA, assay buffer, glass fiber filters, scintillation cocktail, liquid scintillation counter.

Procedure:

- Prepare serial dilutions of LEA.
- In tubes, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of LEA.
- Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known CB1/CB2 ligand).
- After incubation to reach equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.



• Calculate the specific binding at each LEA concentration and determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[19][20]

In Vivo Model of Contact Dermatitis

This model is used to assess the anti-inflammatory effects of topically applied LEA.[1][22]

- Animals: BALB/c mice.
- Sensitizing Agent: 2,4-Dinitrofluorobenzene (DNFB).
- Procedure:
 - Sensitization: Apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area on the abdomen of the mice.
 - Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the ear.
 - Treatment: Apply a solution of LEA in a suitable vehicle to the challenged ear at specified time points.
 - Assessment: Measure ear swelling (e.g., using a digital caliper) at various time points after the challenge. Ear tissue can also be collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., by ELISA or qPCR).[1][22]

Summary of Quantitative Data



Parameter	Value	Species/System	Reference
CB1 Receptor Binding (Ki)	10 μΜ	[2][9]	
CB2 Receptor Binding (Ki)	25 μΜ	[2][9]	
FAAH Inhibition (Ki)	9.0 μΜ	Human	[2][9]
Catalepsy in mice (ED ₅₀)	26.5 mg/kg	Mouse	[2][9]
ERK Phosphorylation Increase	~1.5-fold at 15 µM	In vitro	[2][9]
AP-1 Dependent Transcription	~1.5-fold at 15 µM	In vitro	[2][9]

Conclusion

Linoleoyl ethanolamide is a multifaceted lipid signaling molecule with significant potential in therapeutic development. Its ability to modulate metabolism through PPARα and GPR119, coupled with its potent anti-inflammatory effects via NF-κB inhibition, makes it a compelling target for research in metabolic disorders, inflammatory conditions, and beyond. This guide provides a foundational resource for scientists to further explore the intricate biology of LEA and its role in health and disease.

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